molecular formula C17H24N4O2 B5546859 (1S*,5R*)-6-(cyclobutylmethyl)-3-(4-methoxy-2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-6-(cyclobutylmethyl)-3-(4-methoxy-2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5546859
M. Wt: 316.4 g/mol
InChI Key: CHMKJCGDSLWHNN-UONOGXRCSA-N
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Description

The compound belongs to a class of chemicals known for their complex molecular structures, which often include multiple functional groups and rings. These compounds are of interest in various fields of chemistry and pharmacology due to their unique properties and potential applications. However, it's crucial to note that the specific name given does not directly match any single compound in the reviewed literature, suggesting a need for a broader interpretation to cover the general chemical characteristics and reactions of similar diazabicyclo nonanone derivatives.

Synthesis Analysis

The synthesis of diazabicyclo nonanone derivatives typically involves multi-step chemical reactions, starting from simpler precursors. For example, the synthesis can be achieved through Mannich reactions, cyclization processes, and functional group transformations. These methods aim to construct the bicyclic backbone and introduce various substituents at strategic positions to achieve the desired molecular architecture (Weber et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds similar to the one described often features a bicyclic skeleton with multiple functional groups attached, such as cyclobutylmethyl and methoxy-pyrimidinyl groups. X-ray crystallography and NMR spectroscopy are common tools for elucidating these structures, revealing details such as bond lengths, angles, and the spatial arrangement of atoms. These studies show that the molecules typically adopt conformations minimizing steric hindrance and maximizing stability through intramolecular interactions (Vijayakumar & Sundaravadivelu, 2005).

Chemical Reactions and Properties

Diazabicyclo nonanone derivatives participate in various chemical reactions, reflecting their reactivity and functional group chemistry. These reactions can include nucleophilic substitutions, electrophilic additions, and cycloadditions, depending on the substituents present on the bicyclic framework. The chemical properties of these compounds are significantly influenced by the nature and position of these substituents, which can alter their reactivity, acidity, and overall chemical behavior (Swayze, 1997).

Physical Properties Analysis

The physical properties of diazabicyclo nonanone derivatives, such as solubility, melting point, and boiling point, are determined by their molecular structure. These properties are critical for understanding the compound's behavior in different environments and its suitability for various applications. For example, solubility in water or organic solvents can influence its use in chemical synthesis or pharmaceutical formulations (Khurana, Nand, & Saluja, 2014).

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemicals, stability under various conditions, and potential for participating in specific chemical reactions, are key to understanding the utility and applications of diazabicyclo nonanone derivatives. These properties are influenced by the electronic structure of the molecule, the presence of electron-donating or withdrawing groups, and the molecule's overall shape and conformation (Latypova et al., 2008).

Scientific Research Applications

Synthesis and Biological Activity

  • Cytotoxic Activity in Cancer Research : Research involving stereoisomeric alcohols and methyl ethers derived from similar bicyclic frameworks has shown that these compounds have high σ1 receptor affinity and demonstrate cytotoxic activity against human tumor cell lines. For instance, certain methyl ethers completely halted the cell growth of the small cell lung cancer cell line A-427 at a concentration of 20 μM, indicating a specific target within this cell line. This suggests potential applications in cancer therapy targeting σ receptors (Geiger et al., 2007).

  • Synthesis and Opioid Receptor Affinity : Another study focused on synthesizing 3,7-Diazabicyclo[3.3.1]nonan-9-ones with various aryl rings, revealing insights into their affinity towards mu-, delta-, and kappa-opioid receptors. This research highlights the synthetic versatility of these frameworks and their potential in developing compounds with specific receptor affinities, which could be valuable in pain management and other neurological applications (Siener et al., 2000).

Synthesis Methodologies

  • Innovative Synthetic Routes : The synthesis of bicyclic γ-lactams and diazabicyclo compounds via ring expansion of monocyclic β-lactams has been explored, demonstrating advanced synthetic strategies that could be applied to the development of compounds with complex bicyclic structures, such as the one . These methodologies might offer pathways to synthesize and modify the compound of interest for specific scientific applications (Dekeukeleire et al., 2009).

properties

IUPAC Name

(1S,5R)-6-(cyclobutylmethyl)-3-(4-methoxypyrimidin-2-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-23-15-7-8-18-17(19-15)20-10-13-5-6-14(11-20)21(16(13)22)9-12-3-2-4-12/h7-8,12-14H,2-6,9-11H2,1H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMKJCGDSLWHNN-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CC3CCC(C2)N(C3=O)CC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC=C1)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-6-(cyclobutylmethyl)-3-(4-methoxypyrimidin-2-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one

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